tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRUMOZWBCNCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The predominant synthetic approach involves initial formation of the bicyclic core, typically via cyclization reactions such as Diels-Alder or intramolecular cyclizations, followed by functional group modifications. The key steps include:
- Formation of the bicyclic system : This often involves cycloaddition reactions like Diels-Alder, which generate the fused ring structure with high stereoselectivity.
- Introduction of the hydroxymethyl group : This is achieved through nucleophilic addition or hydroxymethylation reactions, often employing formaldehyde derivatives under controlled conditions.
- Esterification with tert-butyl groups : The carboxylic acid intermediates are esterified using tert-butyl alcohol derivatives, typically via acid catalysis such as using p-toluenesulfonic acid or other strong acids.
Key Reaction Conditions and Catalysts
| Step | Reagents | Conditions | Catalyst | Purpose |
|---|---|---|---|---|
| Cyclization | Dienes, dienophiles | Elevated temperature | None or Lewis acids | Formation of bicyclic core |
| Hydroxymethylation | Formaldehyde derivatives | Mild base or acid | None | Introduction of hydroxymethyl group |
| Esterification | tert-Butanol derivatives | Reflux, acid catalysis | p-Toluenesulfonic acid | Formation of tert-butyl ester |
Industrial and Laboratory Methods
In industrial settings, continuous flow chemistry techniques are increasingly employed to improve yield, control reaction parameters, and scale-up synthesis. The flow reactors enable precise temperature and pressure control, which is essential for complex multi-step reactions involving sensitive intermediates.
Research Findings and Optimization
Research indicates that stereoselectivity and yield can be optimized by:
- Using chiral auxiliaries or catalysts during cyclization to control stereochemistry.
- Employing protecting groups to prevent side reactions during hydroxymethylation.
- Fine-tuning solvent systems (e.g., dichloromethane, ethyl acetate) to enhance reaction efficiency.
Data Table of Typical Synthesis Parameters
| Reaction Step | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Bicyclic core formation | Diene + Dienophile | Lewis acid (e.g., BF₃·OEt₂) | Dichloromethane | 0–25°C | 70–85% | Stereoselective |
| Hydroxymethylation | Formaldehyde derivatives | None | Ethanol or water | Room temperature | 65–75% | Regioselective |
| Esterification | tert-Butanol | p-Toluenesulfonic acid | Toluene | Reflux | 80–90% | Excess tert-butanol |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: : The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride .
Substitution: : The hydroxymethyl group can be substituted with other functional groups using reagents like phosgene or thionyl chloride .
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, aqueous workup.
Reduction: : Lithium aluminum hydride, ether solvent, followed by aqueous workup.
Substitution: : Phosgene, thionyl chloride, pyridine solvent.
Major Products Formed
Oxidation: : 7-(Carboxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
Reduction: : 7-(Hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-hydroxymethyl.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Overview
Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound characterized by its unique structural features, including a hydroxymethyl group and a tert-butyl ester group. This compound has garnered interest in various fields, particularly in organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its bicyclic structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry. It is commonly utilized in the development of pharmaceuticals and natural products due to its ability to undergo specific reactions that yield functionalized derivatives.
Medicinal Chemistry
This compound has potential therapeutic applications owing to its interaction with biological systems:
- Enzyme Inhibition : The compound can be used to study enzyme inhibition and protein interactions, acting as an inhibitor by binding to the active site of enzymes, which may have implications in drug discovery and development.
- Antimicrobial Activity : Preliminary studies suggest that azabicycloalkanes exhibit antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi .
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth in vitro, indicating a potential role in cancer therapy.
- Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests possible applications in treating neurodegenerative diseases.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings. Its unique chemical properties make it suitable for formulating advanced materials with specific performance characteristics.
Case Study 1: Antimicrobial Activity
Research conducted on azabicycloalkanes demonstrated significant antimicrobial activity against various pathogens, suggesting that derivatives of tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane could be explored for developing new antibiotics.
Case Study 2: Cancer Therapy
In vitro studies have indicated that certain derivatives can inhibit cancer cell proliferation, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism by which tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate are best understood through comparative analysis with analogous bicycloheptane derivatives. Below is a detailed comparison:
Structural Analogues
Physicochemical Properties
- Solubility: The hydroxymethyl group enhances water solubility compared to non-polar derivatives like the parent compound or 3-oxo analogue .
- Stability: Derivatives with electron-withdrawing groups (e.g., 3-oxo) exhibit lower thermal stability due to ring strain, whereas the hydroxymethyl variant is stable under argon at room temperature .
- Crystallography: The 3-oxo derivative adopts an envelope conformation in the pyrrolidine ring, while the hydroxymethyl substituent may introduce steric hindrance, altering crystal packing .
Research Findings and Data Tables
Table 1: Comparative Reactivity in Common Reactions
| Reaction Type | 7-Hydroxymethyl Derivative | 3-Oxo Derivative | Parent Compound |
|---|---|---|---|
| Esterification | High (via -CH$_2$OH) | Low (lactone ring resists esterification) | Not applicable |
| Oxidation | Forms carboxylic acid (-CH$_2$OH → -COOH) | Stable under mild conditions | No reactive sites |
| Nucleophilic Substitution | Moderate (requires activation) | High (ketone susceptible to nucleophiles) | Low |
Biological Activity
Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound that belongs to the class of azabicycloalkanes, which are known for their diverse biological activities. This compound's unique structural features, including a hydroxymethyl group and a tert-butyl ester, contribute to its potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 1250997-16-0
- IUPAC Name : this compound
The compound's structure allows for various chemical transformations, making it a versatile building block in synthetic organic chemistry .
Biological Activity Overview
Research into the biological activity of this compound suggests potential therapeutic applications due to its interaction with biological systems. Compounds with similar bicyclic structures have been studied for their effects on various biological targets, including:
- Antimicrobial Activity : Preliminary studies indicate that azabicycloalkanes exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth in vitro, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : The structural similarity to known neuroprotective agents hints at possible applications in treating neurodegenerative diseases.
Synthesis and Evaluation
A study focused on synthesizing various azabicyclo compounds, including this compound, utilized palladium-catalyzed reactions to create functionalized derivatives. These derivatives were then evaluated for biological activity through various assays .
Table of Biological Assays
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
Further studies are needed to elucidate the specific pathways and molecular targets involved.
Q & A
Q. What are the established synthetic routes for tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate?
The compound is synthesized via Mitsunobu conditions starting from trans-4-hydroxyproline derivatives. This reaction facilitates intramolecular lactonization, yielding the bicyclic framework. Key steps include:
- Activation of the hydroxyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Cyclization under mild conditions (e.g., THF, 0–25°C) to form the 2-oxa-5-azabicyclo[2.2.1]heptane core.
- Purification via column chromatography or recrystallization (cyclohexane/ethyl acetate) to achieve >95% purity .
Q. How is the structural conformation of this bicyclic compound validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The bicyclic system adopts an envelope conformation in the pyrrolidine ring, with the tert-butyl group and lactone oxygen in a trans configuration. Key parameters:
- Monoclinic space group P2₁ with Z = 2.
- Bond angles around the nitrogen atom (sum ≈ 357°) confirm sp² hybridization.
- Refinement using SHELXL97 achieves R1 ≈ 0.052 .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Limited in aqueous buffers; dissolves in DMSO, DMF, or THF. Heating (37°C) with sonication improves dissolution .
- Stability : Store at –80°C (<6 months) or –20°C (<1 month) in aliquots to avoid freeze-thaw degradation. Avoid prolonged exposure to moisture due to Boc-group sensitivity .
Advanced Research Questions
Q. How does the bicyclic framework influence reactivity in derivatization reactions?
The strained bicyclo[2.2.1]heptane system enhances electrophilic reactivity at the hydroxymethyl group. For example:
- Oxidation : Selective conversion to a ketone using Dess-Martin periodinane.
- Nucleophilic substitution : Replacement of the hydroxyl group with azide (via Mitsunobu conditions) for click chemistry applications . Conformational rigidity also restricts rotational freedom, favoring stereoselective transformations .
Q. What strategies resolve discrepancies in crystallographic data during structural refinement?
Contradictions in bond lengths or thermal parameters may arise from disorder or twinning. Mitigation steps:
Q. How is this compound applied in medicinal chemistry for target validation?
Derivatives of this scaffold are used as rigid proline analogs in peptide mimetics. For example:
- Antimalarial agents : Incorporation into 4-azidoproline derivatives enables covalent inhibition of Plasmodium proteases.
- Kinase inhibitors : The bicyclic structure mimics ATP-binding pocket motifs, as shown in structure-activity relationship (SAR) studies .
Methodological Notes
- Synthesis Optimization : Replace DEAD with diisopropyl azodicarboxylate (DIAD) to reduce side reactions .
- Crystallography : Collect data at 100 K to minimize thermal motion artifacts. Use PLATON to check for missed symmetry .
- Derivatization : Monitor lactone ring stability under basic conditions (pH >9) to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
